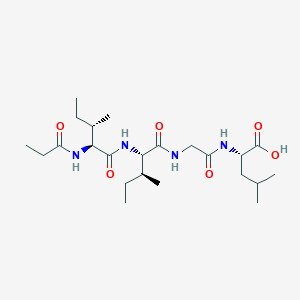
N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine is a synthetic peptide composed of four amino acids: L-isoleucine, glycine, and L-leucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups . The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions
N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the peptide .
科学的研究の応用
N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
作用機序
The mechanism of action of N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways . The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
L-Isoleucyl-L-proline: Another peptide with similar amino acid composition.
Nanotubes of L-isoleucyl-L-leucine: Structurally related but with different physical properties.
N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide: A closely related compound with a similar structure.
Uniqueness
N-Propanoyl-L-isoleucyl-L-isoleucylglycyl-L-leucine is unique due to its specific sequence and the presence of the N-propanoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents .
特性
CAS番号 |
249935-06-6 |
|---|---|
分子式 |
C23H42N4O6 |
分子量 |
470.6 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[[2-[[(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(propanoylamino)pentanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H42N4O6/c1-8-14(6)19(27-22(31)20(15(7)9-2)26-17(28)10-3)21(30)24-12-18(29)25-16(23(32)33)11-13(4)5/h13-16,19-20H,8-12H2,1-7H3,(H,24,30)(H,25,29)(H,26,28)(H,27,31)(H,32,33)/t14-,15-,16-,19-,20-/m0/s1 |
InChIキー |
ULZPXXVVXWGAKY-UKSSEWCLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CC |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



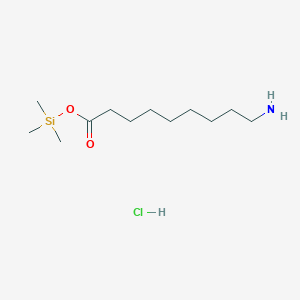
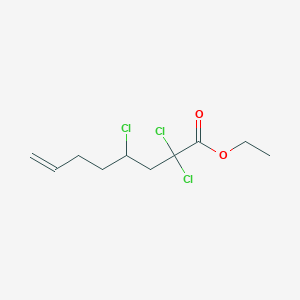
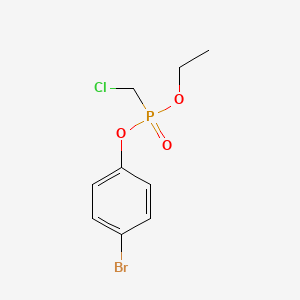
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
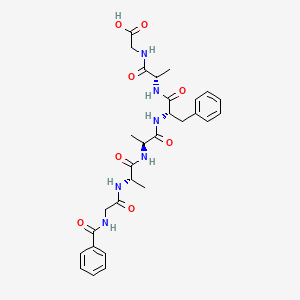
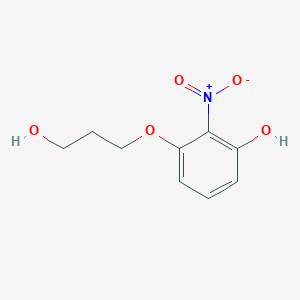
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
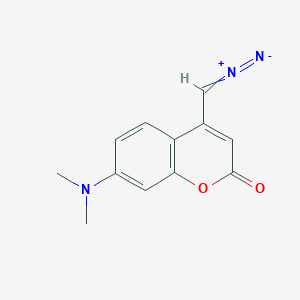
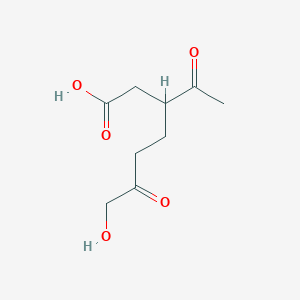
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
